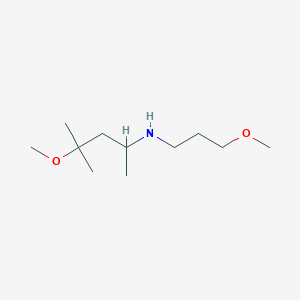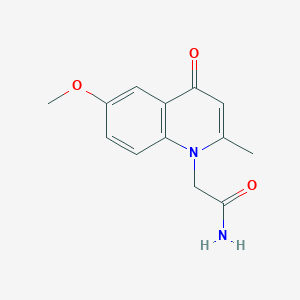
2-(benzimidazol-1-yl)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzimidazol-1-yl)-N,N-dimethylethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is formed by the fusion of benzene and imidazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions . Another method includes the use of catalytic redox cycling based on Ce(IV)/Ce(III) redox-mediated oxidation .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids and microwave-assisted synthesis, has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(benzimidazol-1-yl)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Aplicaciones Científicas De Investigación
2-(benzimidazol-1-yl)-N,N-dimethylethanamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(benzimidazol-1-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . In cancer cells, the compound can induce apoptosis by interfering with cell division and promoting cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzimidazol-1-yl)-methylbenzoic acid
- 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
2-(benzimidazol-1-yl)-N,N-dimethylethanamine is unique due to its specific structural features and the presence of the dimethylamino group, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Propiedades
Fórmula molecular |
C11H15N3 |
|---|---|
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
2-(benzimidazol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-13(2)7-8-14-9-12-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
VROKMVIWNLXCFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)

![3-{[(5-bromofuran-2-yl)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B12117387.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)







![3-[2-(3,4-dimethoxyphenyl)ethyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12117412.png)
